4-Butoxy-3-iodo-5-methoxybenzaldehyde

Description

Significance of Aryl Aldehydes in Advanced Organic Synthesis

Aryl aldehydes, a class of organic compounds featuring an aldehyde functional group attached to an aromatic ring, are foundational intermediates in chemical synthesis. wisdomlib.org Their importance stems from the high reactivity of the aldehyde group, which readily participates in a wide array of chemical transformations. These include nucleophilic addition, condensation reactions, and oxidations, making them crucial precursors for pharmaceuticals, agrochemicals, and specialty polymers. creative-proteomics.comnumberanalytics.com The versatility of aryl aldehydes is further enhanced by the stability of the aromatic ring, which allows for selective modifications at both the aldehyde function and the ring itself. The development of efficient synthetic methods, such as palladium-catalyzed formylation of aryl halides, has made a wide variety of functionalized aryl aldehydes accessible for research and industrial applications. researchgate.net

Contextualizing 4-Butoxy-3-iodo-5-methoxybenzaldehyde within the Landscape of Substituted Benzaldehyde (B42025) Derivatives

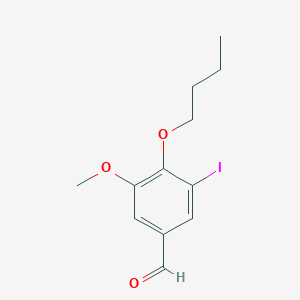

This compound is a member of the substituted benzaldehyde family, distinguished by a specific arrangement of functional groups on the benzene (B151609) ring. wisdomlib.org Its structure is derived from vanillin (B372448), a widely occurring natural product, featuring key modifications: an iodo group at position 3, a butoxy group at position 4, and a methoxy (B1213986) group at position 5. Each substituent imparts distinct chemical properties:

The aldehyde group is the primary site of reactivity for condensation and derivatization.

The iodo group is a particularly valuable functional handle, serving as a reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The alkoxy groups (butoxy and methoxy) modify the electronic properties of the aromatic ring and influence the compound's solubility and steric profile. The replacement of a hydroxyl group (as seen in its precursor, 5-iodovanillin) with a butoxy group, for instance, increases lipophilicity and alters its hydrogen-bonding capabilities. nih.gov

This unique combination of functional groups makes this compound a potentially valuable intermediate for synthesizing complex, polyfunctional molecules. The synthesis of this compound would logically proceed via the alkylation of the phenolic hydroxyl group of 5-iodovanillin (B1580916) with a suitable butylating agent, a common strategy for producing aryl ethers. nih.gov

Overview of Current Research Trajectories and Future Directions for this compound

A review of publicly accessible scientific literature indicates that this compound is not a subject of extensive, dedicated research studies. Its primary role appears to be that of a synthetic intermediate, a specialized building block available from commercial suppliers for research purposes. labshake.com

Consequently, current research trajectories are not explicitly defined for this compound. However, future research directions can be inferred from its structural features:

Medicinal Chemistry: Its potential as a scaffold for the synthesis of novel bioactive compounds is significant. The core structure could be elaborated via reactions at the aldehyde and iodo positions to generate libraries of molecules for screening against various biological targets.

Materials Science: Aryl aldehydes are precursors to various polymers and functional materials. The specific substitution pattern of this molecule could be exploited to create materials with tailored electronic or optical properties.

Advanced Organic Synthesis: The compound serves as an excellent model for developing new synthetic methodologies, particularly those involving selective, sequential cross-coupling reactions on polysubstituted aromatic rings. Future work could focus on leveraging the differential reactivity of its functional groups. beilstein-journals.orgresearchgate.net

The overarching future direction for compounds like this compound lies in their application within automated and high-throughput synthesis platforms to accelerate the discovery of new molecules with desired functions. acs.org

Academic and Research Objectives Pertaining to this compound

The principal academic and research objective concerning this compound is its utilization as a strategic intermediate in multi-step organic synthesis. Researchers acquiring this compound would likely aim to:

Introduce Molecular Diversity: Exploit the iodo and aldehyde functionalities to construct a range of complex molecular derivatives. For example, the iodo group can be replaced with various aryl, alkyl, or alkynyl groups, while the aldehyde can be converted into amines, alcohols, or alkenes.

Structure-Activity Relationship (SAR) Studies: Systematically modify the benzaldehyde core to probe how different structural features influence the biological activity of a target molecule class. The butoxy group, in particular, can be varied to modulate lipophilicity and target engagement.

In essence, the objective is not typically to study the compound in isolation but to use it as a tool to efficiently access novel and complex chemical structures.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following tables provide essential identifiers and predicted properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 834914-06-6 |

| Molecular Formula | C₁₂H₁₅IO₃ |

| Molecular Weight | 334.15 g/mol |

| Canonical SMILES | CCCCOC1=C(C(=CC(=C1)C=O)I)OC |

Data sourced from chemical supplier databases. labshake.com

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~365.9 ± 42.0 °C | Prediction based on computational models. |

| Density | ~1.54 ± 0.1 g/cm³ | Prediction based on computational models. |

| pKa | ~7.8 ± 0.1 | Prediction for the most acidic proton (none present). Value reflects general aldehyde reactivity context. |

Note: These values are computationally predicted and have not been experimentally verified in published literature. They should be used as estimates.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks / Signals |

| ¹H NMR | Signals expected for aldehyde proton (~9.8 ppm), aromatic protons (2H), butoxy group protons (9H, with characteristic triplet/sextet/sextet/triplet pattern), and methoxy group protons (3H, singlet). |

| ¹³C NMR | Signals expected for carbonyl carbon (~190 ppm), aromatic carbons (including C-I and C-O substituted carbons), and aliphatic carbons of the butoxy and methoxy groups. |

| IR Spectroscopy | Characteristic peaks expected for C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C-O-C stretches (ether) around 1000-1300 cm⁻¹, and aromatic C-H and C=C vibrations. |

Note: These are general predictions based on the known chemical shifts and vibrational frequencies of the respective functional groups. Actual experimental spectra are not available in public databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-iodo-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFLEEOOILHHLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1I)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Intrinsic Molecular Architecture of 4 Butoxy 3 Iodo 5 Methoxybenzaldehyde

Systematic IUPAC Nomenclature for 4-Butoxy-3-iodo-5-methoxybenzaldehyde

The formal identification of a chemical compound is governed by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is derived by identifying the parent structure and its substituents.

The core of the molecule is a benzene (B151609) ring substituted with an aldehyde group (-CHO), making "benzaldehyde" the parent name. The carbon atom of the aldehyde group is designated as position 1 on the aromatic ring. The remaining substituents are then numbered relative to this position. Following IUPAC rules for assigning the lowest possible locants to substituents, the name is constructed as follows:

Parent Hydride: Benzene

Principal Functional Group: Aldehyde (-carbaldehyde or as part of benzaldehyde)

Substituents:

A butoxy group (-O(CH₂)₃CH₃) at position 4.

An iodo group (-I) at position 3.

A methoxy (B1213986) group (-OCH₃) at position 5.

Based on these components and applying alphabetical order for the prefixes, the systematic IUPAC name is This compound .

| Component | Position | Name |

| Parent Structure | - | Benzaldehyde (B42025) |

| Substituent 1 | 4 | Butoxy |

| Substituent 2 | 3 | Iodo |

| Substituent 3 | 5 | Methoxy |

| Full IUPAC Name | - | This compound |

Detailed Analysis of Molecular Geometry and Conformational Preferences

The three-dimensional structure of this compound is defined by the geometry of its aromatic core and the orientation of its functional groups. The benzaldehyde framework is generally planar. acs.orgvedantu.com However, the substituents can introduce steric strain and electronic interactions that may cause minor deviations from planarity.

The aldehyde group's rotation relative to the benzene ring is a key conformational feature. In ortho-substituted benzaldehydes, the aldehyde group can adopt an s-cis or s-trans conformation relative to the adjacent substituent. ias.ac.in For this compound, the bulky iodo and methoxy groups ortho to the aldehyde group significantly influence its preferred orientation. Steric hindrance between these groups and the carbonyl oxygen will dictate the most stable rotational conformer, likely forcing the aldehyde group to adopt an orientation that minimizes these repulsive interactions. Studies on the related compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, have shown the existence of two independent molecules in the crystal lattice which differ by a 180° rotation of the aldehyde group, indicating a relatively low energy barrier for this rotation. researchgate.net

The butoxy and methoxy chains also possess conformational flexibility due to rotation around their C-O and C-C single bonds. The extended butoxy group, in particular, can adopt various conformations, though it is likely to favor a staggered arrangement to minimize steric strain.

Table of Representative Bond Parameters in Substituted Benzaldehydes

| Parameter | Typical Value | Reference |

| C-C (aromatic) | ~1.40 Å | acs.org |

| C-C (exocyclic) | ~1.48 Å | acs.org |

| C=O | ~1.21 Å | acs.org |

| C-O (methoxy) | ~1.36 Å | acs.org |

| ∠ C-C-C (aromatic) | ~120° | acs.org |

| ∠ C-C=O | ~124° | acs.org |

Note: Actual bond lengths and angles for this compound would require specific experimental determination (e.g., via X-ray crystallography) or high-level computational modeling.

Investigating Electronic Effects of Butoxy, Iodo, and Methoxy Substituents on the Aromatic Core

The reactivity and electronic distribution of the benzaldehyde core are significantly modulated by the interplay of inductive and resonance (mesomeric) effects of its three substituents. numberanalytics.com

Butoxy and Methoxy Groups: As alkoxy groups, both butoxy and methoxy substituents exert a dual electronic influence. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bond framework. stackexchange.comvaia.com However, the lone pairs on the oxygen atom can delocalize into the aromatic π-system, resulting in a strong electron-donating resonance effect (+M). researchgate.netucalgary.ca This +M effect is dominant, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the alkoxy group. stackexchange.comyoutube.com Such groups are classified as "activating" in the context of electrophilic aromatic substitution. wikipedia.org

The cumulative effect of these substituents on the aromatic core of this compound is a complex electronic landscape. The two potent electron-donating alkoxy groups (butoxy and methoxy) significantly increase the electron density of the ring, counteracting the deactivating inductive effect of the iodo substituent and the inherent electron-withdrawing nature of the parent aldehyde group. ucalgary.ca This results in a highly electron-rich aromatic system.

Summary of Substituent Electronic Effects

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Electron Density |

| Butoxy (-OC₄H₉) | Weakly Withdrawing | Strongly Donating | Activating |

| Methoxy (-OCH₃) | Weakly Withdrawing | Strongly Donating | Activating |

| Iodo (-I) | Strongly Withdrawing | Weakly Donating | Deactivating |

| Aldehyde (-CHO) | Withdrawing | Withdrawing | Deactivating |

Advanced Synthetic Methodologies for 4 Butoxy 3 Iodo 5 Methoxybenzaldehyde

Strategies for the Preparation of Precursor Aromatic Aldehydes

The foundation for the synthesis of the target compound lies in the preparation of appropriately substituted aromatic aldehyde precursors. These precursors provide the basic framework onto which the iodo and butoxy groups are subsequently introduced.

Synthesis of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde as a Key Intermediate

A pivotal intermediate in the synthesis of 4-butoxy-3-iodo-5-methoxybenzaldehyde is 4-hydroxy-3-iodo-5-methoxybenzaldehyde, also known as 5-iodovanillin (B1580916). echemi.comcymitquimica.comnih.gov This compound is typically synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). tandfonline.comresearchgate.net The iodination of vanillin is an electrophilic aromatic substitution reaction. tandfonline.comresearchgate.net A common and effective method involves the use of potassium iodide (KI) and an oxidizing agent in an aqueous solution. tandfonline.comresearchgate.net The reaction proceeds by the in-situ generation of iodine, which then substitutes at the position ortho to the hydroxyl group and para to the aldehyde group, yielding 5-iodovanillin. tandfonline.com

| Property | Value |

| Molecular Formula | C8H7IO3 |

| Molar Mass | 278.04 g/mol |

| Melting Point | 183-185 °C |

| Appearance | Light yellow crystalline powder |

| Properties of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde echemi.com |

Methodologies for Introducing Methoxy (B1213986) and Hydroxy Functionalities on the Benzaldehyde (B42025) Scaffold

The introduction of methoxy and hydroxy groups onto a benzaldehyde ring is a fundamental aspect of synthesizing the necessary precursors. Various methods exist for achieving this, often starting from simpler aromatic compounds.

One approach involves the Vilsmeier-Haack reaction to introduce an aldehyde group onto a pre-functionalized benzene (B151609) ring. google.com For instance, starting with m-methoxyphenol, an esterification reaction can be performed, followed by the introduction of an aldehyde group using reagents like phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). google.com Subsequent hydrolysis can then yield a hydroxy-methoxybenzaldehyde derivative. google.com

Another strategy involves the direct functionalization of a dihydroxybenzaldehyde. Selective alkylation can be employed to introduce a methoxy group at a specific hydroxyl position. This often requires the use of protecting groups to ensure regioselectivity, followed by deprotection to reveal the desired hydroxy and methoxy functionalities.

Regioselective Functionalization Approaches

With the precursor aldehyde in hand, the next critical steps involve the regioselective introduction of the iodo and butoxy groups.

Controlled Iodination Protocols (e.g., Ultrasound-Promoted Iodination)

Controlled iodination is crucial to ensure the iodine atom is introduced at the desired position on the aromatic ring. For vanillin, the directing effects of the hydroxyl and methoxy groups favor substitution at the 5-position. tandfonline.com To enhance the efficiency and greenness of this reaction, modern techniques such as ultrasound promotion have been explored. amanote.comkipmi.or.id Ultrasound can increase reaction rates and yields by improving mass transfer and creating localized high-temperature and high-pressure zones. amanote.com The use of oxidizing agents like Oxone® in conjunction with potassium iodide in water provides an environmentally friendly approach to iodination. tandfonline.comresearchgate.net

| Reagent | Role |

| Vanillin | Starting Material |

| Potassium Iodide (KI) | Iodine Source |

| Oxone® | Oxidizing Agent |

| Water | Solvent |

| Reagents for the Iodination of Vanillin tandfonline.comresearchgate.net |

Ethereal Linkage Formation: Alkylation Reactions for the Butoxy Moiety (e.g., O-Alkylation of Phenols)

The final step in the synthesis is the introduction of the butoxy group via an ethereal linkage. This is typically achieved through an O-alkylation reaction of the phenolic hydroxyl group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The Williamson ether synthesis is a classic and effective method for this transformation. The reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, such as 1-bromobutane (B133212) or 1-iodobutane, in an SN2 reaction to form the desired ether.

The choice of solvent is important for this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being used to facilitate the reaction. Careful control of reaction conditions, such as temperature and reaction time, is necessary to ensure high yields and minimize side reactions.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

The yield and selectivity of the Williamson ether synthesis for this compound are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing product formation while minimizing side reactions and impurities. The primary variables that are typically fine-tuned include the choice of base and solvent, reaction temperature, and reaction time.

The selection of an appropriate base is critical for the deprotonation of the hydroxyl group of 5-iodovanillin, forming the more nucleophilic phenoxide ion. Stronger bases generally lead to faster reaction rates. Similarly, the solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents are often favored as they can effectively solvate the cation of the base without solvating the phenoxide anion, thus enhancing its nucleophilicity.

Temperature is a key driver of the reaction rate. Higher temperatures typically accelerate the reaction, but can also lead to an increase in side products. Therefore, finding the optimal temperature is a trade-off between reaction speed and selectivity. The reaction time is another critical parameter that needs to be optimized to ensure the reaction proceeds to completion without the degradation of the product.

Recent studies have explored the use of Design of Experiments (DoE) to systematically optimize these parameters for the O-alkylation of vanillin, a closely related compound. nih.gov This statistical approach allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and the identification of the true optimal conditions.

To illustrate the impact of these parameters, the following interactive data table presents typical results for the butylation of a substituted phenol, which serves as a model for the synthesis of this compound under conventional heating.

Interactive Data Table: Optimization of Conventional Synthesis Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₂CO₃ | DMF | 80 | 6 | 85 |

| K₂CO₃ | DMF | 100 | 4 | 92 |

| NaOH | Ethanol (B145695) | 78 (reflux) | 8 | 75 |

| Cs₂CO₃ | Acetonitrile (B52724) | 82 (reflux) | 5 | 95 |

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and enhance sustainability. Key areas of focus include the use of alternative energy sources, phase-transfer catalysis, and greener solvent systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. asianjpr.comresearchgate.net In the context of the Williamson ether synthesis, microwave heating can significantly accelerate the O-alkylation of 5-iodovanillin. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating methods. asianjpr.com Comparative studies on similar aromatic ether syntheses have demonstrated that microwave-assisted reactions can be completed in minutes, compared to hours required for conventional heating, while often providing higher yields. javeriana.edu.co

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance the rate of heterogeneous reactions. In the synthesis of this compound, which often involves a solid base in a liquid solvent, ultrasound can improve mass transfer and increase the surface area of the reactants, leading to faster reaction rates. The combination of microwave and ultrasound irradiation has been shown to be particularly effective, providing a synergistic effect that further accelerates the reaction. researchgate.netacs.org

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, such as a solid base and an organic solvent. researchgate.net In the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where it can react with the butyl halide. chemijournal.com This technique can lead to milder reaction conditions, reduced reaction times, and the use of less hazardous solvents. The efficiency of the phase-transfer catalyst can be influenced by its structure and the nature of the anion.

The following interactive data table provides a comparative overview of the synthesis of aryl butyl ethers using conventional and green chemistry approaches, based on data from related systems.

Interactive Data Table: Comparison of Synthetic Methodologies

| Method | Energy Source | Catalyst | Solvent | Time | Yield (%) |

| Conventional | Oil Bath | None | DMF | 4-8 h | 85-92 |

| Microwave | Microwave | None | Ethanol | 10-20 min | 90-95 |

| Ultrasound | Ultrasonic Bath | None | Acetonitrile | 1-2 h | 88-93 |

| Phase-Transfer | Oil Bath | TBAB | Toluene | 2-4 h | 93-97 |

TBAB: Tetrabutylammonium bromide

The adoption of these green chemistry principles not only improves the efficiency and selectivity of the synthesis of this compound but also aligns with the growing demand for sustainable and environmentally responsible chemical manufacturing processes.

Reactivity and Derivatization Pathways of 4 Butoxy 3 Iodo 5 Methoxybenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, offering a gateway to a variety of other functional groups through reductive, oxidative, and condensation pathways.

Reductive Processes to Alcohols and Alkanes

The aldehyde functional group of 4-Butoxy-3-iodo-5-methoxybenzaldehyde is readily susceptible to reduction, yielding either the corresponding primary alcohol or the fully reduced methyl group.

The selective reduction to (4-Butoxy-3-iodo-5-methoxyphenyl)methanol can be efficiently achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and effective method for this transformation. This process is highly chemoselective, leaving the aryl iodide and ether functionalities intact.

Oxidative Pathways to Carboxylic Acids

The aldehyde can be easily oxidized to the corresponding 4-Butoxy-3-iodo-5-methoxybenzoic acid. This transformation is a fundamental process in organic chemistry and can be accomplished with a variety of oxidizing agents.

A common and effective method is the Tollens' test, which utilizes silver oxide (Ag₂O) in an ammoniacal solution. This mild oxidant selectively converts the aldehyde to a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid. Another powerful option is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Care must be taken with stronger oxidants to avoid unwanted side reactions on the electron-rich aromatic ring.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Schiff Base Formation)

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.netnih.govresearchgate.netqub.ac.uk The butoxy group does not sterically or electronically hinder this transformation.

The reaction of this compound with various primary amines (both aliphatic and aromatic) provides a straightforward route to a diverse range of Schiff base derivatives. These products are valuable in their own right, often serving as ligands in coordination chemistry or as intermediates for further synthetic manipulations, such as reduction to secondary amines.

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | Aniline (B41778) | Ethanol, Acetic Acid (cat.), Reflux | Schiff Base (Imine) |

| This compound | Benzylamine | Methanol, Room Temperature | Schiff Base (Imine) |

| This compound | Hydroxylamine | Pyridine, Ethanol, Heat | Oxime |

| This compound | Hydrazine | Ethanol, Reflux | Hydrazone |

Directed Reactivity of the Aromatic Iodine Substituent

The iodine atom on the aromatic ring is a highly valuable synthetic handle, primarily for its role in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl) in the oxidative addition step that initiates many catalytic cycles.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the aryl iodide of this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is exceptionally versatile for forming biaryl linkages or attaching alkyl and vinyl groups to the aromatic ring.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts, in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org The reaction is typically run under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, such as stilbenes and cinnamates. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diisopropylamine | THF, DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Triethylamine, K₂CO₃ | DMF, Acetonitrile (B52724) |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Beyond palladium catalysis, the carbon-iodine bond can be transformed via halogen-metal exchange. wikipedia.org This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.org The exchange is rapid and generates a potent aryllithium nucleophile. wikipedia.org

This newly formed organometallic intermediate can then be reacted with a wide variety of electrophiles to introduce different functional groups onto the aromatic ring. For example, quenching the aryllithium species with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Other electrophiles like aldehydes, ketones, alkyl halides, and disulfides can also be used to create a diverse array of derivatives, demonstrating a powerful and versatile synthetic strategy that complements transition metal-catalyzed methods.

Modifications and Cleavage Reactions of the Butoxy and Methoxy (B1213986) Ether Linkages

The ether linkages in this compound are generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542). This transformation is a critical deprotection strategy in multi-step syntheses. The cleavage of aryl alkyl ethers typically occurs at the alkyl-oxygen bond. libretexts.org

The reaction generally proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the corresponding halide ion. wikipedia.org The mechanism can be either S(_N)1 or S(_N)2, depending on the nature of the alkyl group. For the methoxy (methyl) and butoxy (primary alkyl) groups in the target molecule, the cleavage is expected to follow an S(_N)2 pathway. libretexts.orgwikipedia.org

Strong Lewis acids are also highly effective for ether cleavage. Boron tribromide (BBr(_3)) is a classic and potent reagent for the demethylation of aryl methyl ethers. nih.gov Its high efficiency stems from the formation of a stable boron-oxygen bond. The reaction begins with the formation of an adduct between the ether oxygen and BBr(_3), followed by intramolecular or intermolecular attack of a bromide ion on the alkyl group. nih.gov

Selective cleavage of one ether group in the presence of the other presents a synthetic challenge. Generally, demethylation is more common, and reagents like BBr(_3) are often employed for this purpose. researchgate.net However, achieving selectivity between the butoxy and methoxy groups would depend on subtle differences in their reactivity and the specific conditions applied. Factors such as steric hindrance and the precise nature of the Lewis acid or proton source could potentially be tuned to favor the cleavage of one ether over the other.

Below is a table summarizing potential reagents for the cleavage of the ether linkages in this compound.

| Reagent | Expected Major Product(s) | Typical Conditions | Mechanism Type |

| Boron Tribromide (BBr(_3)) | 4-Butoxy-3-hydroxy-5-iodobenzaldehyde | Anhydrous CH(_2)Cl(_2), low temperature | Lewis Acid Catalyzed |

| Hydroiodic Acid (HI) | 3-Butoxy-4-hydroxy-5-iodobenzaldehyde and/or 4-hydroxy-3-iodo-5-methoxybenzaldehyde | Acetic acid, reflux | S(_N)2 |

| Hydrobromic Acid (HBr) | 3-Butoxy-4-hydroxy-5-iodobenzaldehyde and/or 4-hydroxy-3-iodo-5-methoxybenzaldehyde | Aqueous solution, reflux | S(_N)2 |

| Aluminum Chloride (AlCl(_3)) | 4-Butoxy-3-hydroxy-5-iodobenzaldehyde | Inert solvent, elevated temperatures | Lewis Acid Catalyzed |

Synthesis of Diverse Chemical Entities Utilizing this compound as a Versatile Building Block

The presence of both an aldehyde and an aryl iodide moiety makes this compound an exceptionally useful scaffold for constructing a wide range of more complex molecules. These two functional groups can undergo a variety of transformations, often with high chemoselectivity.

Reactions at the Aryl-Iodide Position:

The carbon-iodine bond is a key site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations. benthamdirect.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.edu This method is one of the most powerful for creating biaryl structures. Reacting this compound with various arylboronic acids would yield a library of substituted 4-butoxy-5-methoxybiphenyl-3-carbaldehyde derivatives. benthamdirect.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This pathway provides direct access to aryl-alkyne conjugates, which are important precursors for many complex molecules and materials. organic-chemistry.orgyoutube.com

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. This provides a method for vinylation of the aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine, providing access to arylamine derivatives.

| Coupling Reaction | Reactant Partner | Catalyst System (Typical) | General Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)(_2)) | Pd(PPh(_3))(_4) + Base (e.g., Na(_2)CO(_3)) | Substituted Biaryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl(_2)(PPh(_3))(_2) + CuI + Amine Base | Aryl-Alkyne |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)(_2) + Ligand + Base | Substituted Stilbene |

| Buchwald-Hartwig | Amine (R(_2)NH) | Pd Catalyst + Ligand + Base | N-Aryl Amine |

Reactions at the Aldehyde Position:

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including condensations, olefinations, and the synthesis of heterocycles. acs.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) catalyzed by a weak base. wikipedia.org This process yields α,β-unsaturated products, which are themselves valuable synthetic intermediates. nih.govrsc.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond (olefination). wikipedia.orglumenlearning.com Reaction with a phosphonium (B103445) ylide (Wittig reagent) can introduce a wide variety of substituents, allowing for the synthesis of complex alkenes with precise control over the double bond's location. libretexts.org

Heterocycle Synthesis: Aldehydes are fundamental precursors for numerous heterocyclic systems. Condensation with primary amines yields Schiff bases (imines), which can be further modified or used in cyclization reactions. For example, reaction with aniline derivatives can lead to the formation of quinolines via the Friedländer annulation, while reaction with o-phenylenediamines can produce benzimidazoles.

| Reaction Type | Reagent(s) | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH(_2)(CN)(_2)) + Base | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Phosphonium Ylide (Ph(_3)P=CHR) | Substituted Alkene |

| Reductive Amination | Amine (RNH(_2)) + Reducing Agent (e.g., NaBH(_3)CN) | Secondary Amine |

| Schiff Base Formation | Primary Amine (RNH(_2)) | Imine |

Sophisticated Spectroscopic and Structural Characterization of 4 Butoxy 3 Iodo 5 Methoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Butoxy-3-iodo-5-methoxybenzaldehyde, specific chemical shifts (δ) would be expected for the aldehyde proton, the aromatic protons, and the protons of the methoxy (B1213986) and butoxy groups.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.3 - 7.9 | Doublet (d) / Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 | Triplet (t) | 2H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | 1.7 - 1.9 | Multiplet (m) | 2H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | 1.4 - 1.6 | Multiplet (m) | 2H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

This table is predictive and not based on experimental data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, revealing the complexity and functional groups present.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-CHO) | 130 - 135 |

| Aromatic (C-I) | 90 - 95 |

| Aromatic (C-O) | 150 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Butoxy (-OCH₂) | 70 - 75 |

| Butoxy (-CH₂) | 30 - 35 |

| Butoxy (-CH₂) | 18 - 22 |

| Butoxy (-CH₃) | 12 - 15 |

This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

To definitively assign the proton and carbon signals and establish the connectivity of the molecular structure, two-dimensional NMR techniques would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity within the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the butoxy and methoxy groups to the correct positions on the aromatic ring.

Advanced Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₂H₁₅IO₃). Liquid Chromatography-Mass Spectrometry (LC-MS) would be useful for analyzing the purity of the compound and observing its fragmentation.

Predicted Mass Spectrometry Data:

| Technique | Measurement | Predicted Value |

| HRMS | [M+H]⁺ | ~335.0084 |

| LC-MS | Molecular Ion (m/z) | 334 |

This table is predictive and not based on experimental data.

Key fragmentation patterns would likely involve the loss of the butyl group, the aldehyde group, and potentially the iodine atom, providing further confirmation of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, characteristic absorption bands would confirm the presence of the aldehyde, aromatic ring, and ether linkages.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2850 | C-H stretch | Alkane (Butoxy group) |

| ~1700-1680 | C=O stretch | Aldehyde |

| ~1600-1580 | C=C stretch | Aromatic ring |

| ~1270-1200 | C-O stretch | Aryl ether |

| ~1150-1085 | C-O stretch | Alkyl ether |

This table is predictive and not based on experimental data.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this method would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as dipole-dipole interactions or halogen bonding involving the iodine atom, which could influence the material's bulk properties. To date, no public crystal structure data is available for this compound in the Cambridge Structural Database (CSD).

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC, GC-MS)

The purity of this compound is critical for its application in research and synthesis. Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods well-suited for these purposes. While specific application notes for this compound are not extensively detailed in publicly available literature, standard methods for similarly substituted aromatic aldehydes provide a strong basis for developing effective analytical and preparative separation protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, employing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For this compound, a C18 (octadecylsilyl) column is a standard choice for the stationary phase due to its hydrophobicity, which allows for effective retention and separation of moderately polar to nonpolar compounds. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure that any ionizable groups are in a consistent protonation state, leading to sharper peaks and more reproducible retention times. sielc.com Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the benzaldehyde (B42025) chromophore exhibits strong absorbance.

A hypothetical HPLC method for assessing the purity of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5-7 minutes |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer a high-throughput option for purity checks and reaction monitoring.

The principles of separation in UPLC are the same as in HPLC, but the conditions are adapted for the smaller column dimensions. The shorter analysis time is particularly advantageous for quality control applications.

| Parameter | Condition |

|---|---|

| Instrument | Ultra-Performance Liquid Chromatography System |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) at 254 nm |

| Injection Volume | 1 µL |

| Expected Retention Time | ~1-2 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC-MS analysis, which can provide detailed information about its purity and the identity of any volatile impurities.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium) onto a capillary column. tdi-bi.com The column, often coated with a nonpolar stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. nih.gov As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

A proposed GC-MS method for the analysis of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-400 amu |

| MS Source Temp. | 230 °C |

These chromatographic techniques are essential tools for ensuring the quality and purity of this compound, enabling its effective use in further scientific applications. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput (UPLC), preparative scale separation (HPLC), or definitive identification of volatile components (GC-MS).

Theoretical and Computational Investigations of 4 Butoxy 3 Iodo 5 Methoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in determining the electronic structure of molecules. northwestern.edu For aromatic aldehydes, these calculations provide critical insights into the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's chemical behavior.

Ab initio and Density Functional Theory (DFT) methods are commonly employed to model the electronic properties of substituted benzaldehydes. aip.orgacs.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally indicates higher reactivity. aip.org For a molecule like 4-Butoxy-3-iodo-5-methoxybenzaldehyde, the electron-donating effects of the butoxy and methoxy (B1213986) groups and the electron-withdrawing nature of the iodo and aldehyde groups would significantly influence these orbital energies.

Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface is particularly useful for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com In the case of this compound, the oxygen atoms of the carbonyl, methoxy, and butoxy groups would be expected to be electron-rich, while the hydrogen atom of the aldehyde group and the regions around the iodine atom might be electron-deficient.

Table 1: Representative Calculated Electronic Properties of Substituted Benzaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -6.89 | -1.87 | 5.02 |

| 4-Methoxybenzaldehyde | -6.21 | -1.65 | 4.56 |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | -6.05 | -1.72 | 4.33 |

| 2-Amino-5-bromobenzaldehyde | -5.87 | -2.01 | 3.86 |

Note: The data in this table is illustrative and based on typical values found in computational studies of substituted benzaldehydes. aip.org

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Spectroscopic Properties

Density Functional Theory (DFT) has proven to be a highly effective method for studying the properties of organic molecules. researchgate.net By employing various functionals, such as B3LYP, and basis sets, DFT calculations can provide accurate predictions of a molecule's reactivity, stability, and spectroscopic characteristics. nih.govresearchgate.net

DFT is also a powerful tool for predicting spectroscopic properties. Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The presence of a flexible butoxy group in this compound suggests that the molecule can adopt multiple conformations. Molecular modeling techniques, such as conformational searches using molecular mechanics or semi-empirical methods, can be employed to identify the low-energy conformers of the molecule. researchgate.netias.ac.in

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule and its interactions with its environment. nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the butoxy chain and the nature of intermolecular interactions, such as hydrogen bonding and stacking, in the condensed phase. For instance, studies on syringaldehyde (B56468) imines have shown that the orientation of substituents plays a crucial role in determining the intermolecular hydrogen-bonding patterns, which in turn influences the crystal packing. mdpi.com

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers reliable methods for the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds. acs.org For this compound, computational methods can predict its nuclear magnetic resonance (NMR) spectra (¹H and ¹³C), IR spectrum, and UV-Vis spectrum.

The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of these chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR spectrum. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Substituted Benzaldehyde

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aldehyde-H | 9.80 | 9.75 |

| Aromatic-H | 7.40 | 7.35 |

| Aromatic-H | 7.10 | 7.05 |

| Methoxy-H | 3.90 | 3.85 |

Note: This table presents hypothetical data for illustrative purposes, based on typical correlations found in the literature for similar compounds. researchgate.net

Rational Design Principles for Derivatives Based on Computational Insights

The insights gained from computational studies on this compound and its analogues can be leveraged for the rational design of new molecules with tailored properties. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.compatsnap.com By understanding the structure-property relationships, medicinal chemists can make targeted modifications to the molecular structure to enhance desired biological activities or material properties.

For example, if the goal is to design a new enzyme inhibitor, molecular docking simulations can be used to predict the binding affinity and orientation of different derivatives within the active site of the target enzyme. mdpi.comnih.govsemanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, providing a predictive tool for the design of more potent analogues. researchgate.net The computational analysis of syringic acid derivatives, for instance, has been used to design new xanthine (B1682287) oxidase inhibitors. nih.govsemanticscholar.orgresearchgate.net

Applications in Advanced Organic Synthesis

4-Butoxy-3-iodo-5-methoxybenzaldehyde as a Key Intermediate in Multi-Step Syntheses

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations. It can readily undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. Furthermore, it is a key precursor for the formation of imines and other nitrogen-containing heterocycles through condensation with primary amines.

The presence of the iodine atom is particularly significant for its role as an intermediate. The carbon-iodine bond is susceptible to a range of powerful cross-coupling reactions. For instance, the closely related compound, 5-iodovanillin (B1580916), is known to participate in Suzuki-Miyaura coupling reactions to form biaryl structures. tandfonline.com It has also been utilized in Sonogashira couplings to create carbon-carbon triple bonds. tandfonline.com By extension, this compound is an excellent candidate for similar palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3-position of the benzaldehyde (B42025) ring. This capability is fundamental in multi-step synthetic sequences aimed at constructing complex molecular architectures.

The butoxy and methoxy (B1213986) groups on the aromatic ring are electron-donating, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions, although the steric bulk of the substituents would also play a directing role. The synthesis of related 5-iodoisovanillin ethers has been achieved through regioselective O-alkylation of a dihydroxyiodobenzaldehyde precursor, suggesting a potential synthetic route to this compound itself. nih.gov

Construction of Complex Polycyclic and Heterocyclic Systems

The dual functionality of an aldehyde and an aryl iodide in a single molecule provides a powerful platform for the synthesis of polycyclic and heterocyclic systems. The aldehyde group can be used as a point of annulation to build a new ring onto the existing benzene (B151609) scaffold. For example, through a sequence of condensation and cyclization reactions, it can be incorporated into fused heterocyclic systems.

The aryl iodide is instrumental in constructing further rings through intramolecular cross-coupling reactions. For instance, if a suitable coupling partner is introduced via the aldehyde group, a subsequent intramolecular Heck, Suzuki, or Sonogashira reaction could lead to the formation of a new carbocyclic or heterocyclic ring. While direct examples involving this compound are not available, the principles of such synthetic strategies are well-established in organic synthesis. nih.govrwth-aachen.deresearchgate.net

The synthesis of various heterocyclic compounds often relies on precursors with functionalities similar to this compound. For example, substituted benzaldehydes are common starting materials for the synthesis of quinolines, isoquinolines, and other nitrogen-containing heterocycles. The presence of the iodine atom offers a subsequent handle for further functionalization of the resulting heterocyclic core.

Role in the Chemo- and Regioselective Functionalization of Aromatic Scaffolds

This compound is a prime example of a selectively functionalized aromatic scaffold. The positions of the substituents are fixed, allowing for predictable, regioselective transformations. The aldehyde, the iodo group, and the aromatic ring itself represent distinct reactive sites that can be addressed chemo-selectively.

Reactions at the Aldehyde Group: This is often the most reactive site for nucleophilic addition. Reactions can be carried out selectively at the aldehyde without affecting the aryl iodide under appropriate conditions.

Reactions at the Carbon-Iodine Bond: Palladium-catalyzed cross-coupling reactions are highly chemoselective for the C-I bond, leaving the aldehyde and alkoxy groups intact. This allows for the precise introduction of aryl, alkyl, or alkynyl groups.

Reactions on the Aromatic Ring: The electron-donating nature of the alkoxy groups activates the ring towards electrophilic substitution, although the existing substitution pattern largely directs incoming electrophiles to the remaining vacant position.

The ability to perform a sequence of reactions at these different sites without the need for extensive use of protecting groups is a hallmark of efficient organic synthesis. The inherent chemo- and regioselectivity of a molecule like this compound makes it a valuable tool for medicinal and materials chemistry, where precise control over molecular structure is paramount.

Development of Synthetic Pathways for Optically Active Derivatives (if applicable)

While this compound itself is achiral, it can serve as a precursor for the synthesis of optically active derivatives. The aldehyde group is a key feature in this regard. Asymmetric synthesis methodologies can be applied to introduce chirality at or adjacent to the carbon derived from the aldehyde.

Examples of such transformations include:

Asymmetric reduction of the aldehyde to a chiral benzylic alcohol using chiral reducing agents or catalysts.

Asymmetric addition of organometallic reagents to the aldehyde in the presence of a chiral ligand to produce chiral secondary alcohols.

Asymmetric aldol or related reactions where the aldehyde acts as an electrophile, leading to the formation of chiral beta-hydroxy carbonyl compounds.

Once a chiral center is established, the molecule can be further elaborated using the aryl iodide functionality to build more complex, optically active target molecules. The development of such synthetic pathways is crucial for the preparation of enantiomerically pure pharmaceuticals and other biologically active compounds where stereochemistry plays a critical role in their function.

Strategic Integration in Medicinal Chemistry Research and Drug Design

Design and Synthesis of Novel Pharmacophores and Molecular Scaffolds

The chemical architecture of 4-Butoxy-3-iodo-5-methoxybenzaldehyde offers several avenues for the design and synthesis of novel pharmacophores. The aldehyde group serves as a key functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.

One of the most common applications of benzaldehyde (B42025) derivatives in medicinal chemistry is in the synthesis of Schiff bases. These compounds, formed by the condensation of an aldehyde with a primary amine, are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The reaction of this compound with various amines can generate a library of Schiff bases with diverse steric and electronic properties, which can then be screened for biological activity.

Furthermore, the aldehyde can be utilized in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to rapidly generate complex heterocyclic scaffolds like dihydropyrimidinones and dihydropyridines. These heterocyclic systems are prevalent in many biologically active molecules and approved drugs. The substituents on the benzaldehyde ring, including the butoxy and iodo groups, would be incorporated into the final products, allowing for the exploration of their influence on the biological activity of the resulting compounds.

The iodo substituent is particularly valuable as it can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. This enables the introduction of a wide variety of aryl, alkynyl, and alkenyl groups at this position, dramatically increasing the molecular diversity of the synthesized compounds. This approach is instrumental in building complex molecular architectures and exploring new chemical space in the quest for novel pharmacophores.

Precursor for Biologically Relevant Ligands and Probes

The structural features of this compound make it a suitable precursor for the synthesis of targeted biological ligands and molecular probes. The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, or amines, which can then be used to link the molecule to other moieties or to interact with biological targets.

For instance, the aldehyde can be reduced to a benzyl (B1604629) alcohol, which can then be used to synthesize ethers or esters. Alternatively, oxidation of the aldehyde yields a benzoic acid, which can be converted to amides or esters. These transformations allow for the fine-tuning of the physicochemical properties of the molecule, such as its solubility, polarity, and ability to form hydrogen bonds, which are critical for its interaction with biological macromolecules.

The presence of the iodine atom also opens up possibilities for the development of radiolabeled ligands for use in imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). By replacing the stable iodine atom with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, researchers can create probes to visualize and quantify the distribution of a target receptor or enzyme in vivo. This is a powerful tool in drug development for understanding the pharmacokinetics and pharmacodynamics of a drug candidate.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification of this compound Derivatives

A systematic exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. This compound provides a platform for such studies by allowing for the systematic modification of its various substituents.

The aldehyde group can be reacted with a diverse set of amines to generate a library of imines (Schiff bases), or it can be used in olefination reactions to produce a variety of substituted styrenes. The biological activity of these derivatives can then be assayed to understand the importance of this part of the molecule for its interaction with a biological target.

The butoxy group at the 4-position can be varied in length (e.g., replaced with ethoxy, propoxy, or pentoxy groups) to probe the effect of lipophilicity on biological activity. This is a common strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

The iodo group at the 3-position can be replaced with other halogens (bromo, chloro, fluoro) or with other functional groups via cross-coupling reactions. This allows for the investigation of the role of steric bulk, electronics, and hydrogen bonding potential at this position.

| Compound ID | R1 (at position 4) | R2 (at position 3) | R3 (at position 5) | Biological Activity (IC₅₀, µM) |

| 1 | Butoxy | Iodo | Methoxy (B1213986) | 5.2 |

| 2 | Ethoxy | Iodo | Methoxy | 8.1 |

| 3 | Butoxy | Bromo | Methoxy | 3.5 |

| 4 | Butoxy | Iodo | Hydroxy | 10.4 |

| 5 | Butoxy | Phenyl | Methoxy | 1.2 |

This is a hypothetical data table for illustrative purposes.

Such systematic modifications and subsequent biological evaluation provide valuable insights into the key structural features required for activity and guide the design of more potent and selective analogs.

Development of High-Throughput Synthesis Methodologies for Medicinal Chemistry Applications

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. The reactivity of this compound makes it amenable to HTS methodologies.

For example, the synthesis of Schiff base libraries can be readily automated in multi-well plates. Solutions of this compound can be dispensed into the wells, followed by the addition of a diverse panel of primary amines. The reactions are often high-yielding and can be performed under mild conditions, making them suitable for parallel synthesis.

Similarly, multicomponent reactions involving this aldehyde can be adapted for high-throughput formats. The ability to combine multiple starting materials in a single step to generate complex products significantly accelerates the drug discovery process.

Furthermore, the use of solid-phase synthesis techniques can be employed. This compound can be tethered to a solid support via its aldehyde or another functional group. Subsequent reactions can then be carried out on the solid phase, with the excess reagents and byproducts being easily washed away. This allows for the clean and efficient synthesis of compound libraries. The final products can then be cleaved from the resin for biological testing. The amenability of its functional groups to a wide array of chemical transformations makes this compound a valuable building block for the development of high-throughput synthesis strategies aimed at accelerating the discovery of new therapeutic agents.

No Publicly Available Research on "this compound" for Specified Material Science Applications

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound "this compound" within the potential applications outlined. The requested article focusing on its use as a monomer for advanced polymer architectures, its incorporation into functional organic materials with specific optical or electronic properties, and its role in the design of precursors for liquid crystals or molecular switches cannot be generated with scientific accuracy at this time.

The search for information on "this compound" did not yield any studies detailing its synthesis, properties, or applications in materials science. The majority of search results referenced a structurally similar compound, "4-Hydroxy-3-iodo-5-methoxybenzaldehyde," also known as 5-iodovanillin (B1580916). While research exists for various benzaldehyde derivatives in the fields of polymer chemistry and materials science, directly extrapolating these findings to "this compound" without specific experimental data would be scientifically unfounded.

The functional groups present in "this compound," namely the aldehyde, iodo, butoxy, and methoxy groups, suggest theoretical potential for various chemical transformations that are relevant to materials science. For instance, the aldehyde group can participate in condensation reactions to form polymers, and the iodo group could be used in cross-coupling reactions to build larger molecular structures. However, without published research, any discussion of these potential applications remains speculative.

Due to the strict requirement for scientifically accurate and specific information solely on "this compound," and the absence of such information in the public domain, it is not possible to construct the requested article. Further research and publication on this specific compound are needed before a detailed and factual account of its applications in materials science can be provided.

Future Directions and Emerging Research Avenues for 4 Butoxy 3 Iodo 5 Methoxybenzaldehyde

Exploration of Novel and Sustainable Synthetic Pathways

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research will likely focus on developing novel synthetic routes to 4-Butoxy-3-iodo-5-methoxybenzaldehyde that are both sustainable and economically viable. Key areas of exploration include:

One-Pot Tandem Reactions: Designing one-pot synthesis methods, which eliminate the need for isolating intermediates, can significantly improve efficiency and reduce waste. liberty.edu Research into tandem reactions that combine several synthetic steps into a single, seamless process is a promising avenue. liberty.edu This approach aligns with the principles of green chemistry by minimizing solvent usage and energy consumption. researchgate.net

Avoiding Hazardous Reagents: Traditional organic syntheses often rely on toxic reagents and harsh reaction conditions. mdpi.com Future pathways will likely move towards catalyst-free methods or the use of benign reagents to reduce environmental impact. bohrium.com For instance, developing syntheses that avoid highly toxic substances like CrO2Cl2, which has been used in older oxidation reactions, is a critical goal. mdpi.com

Utilizing Renewable Feedstocks: A long-term goal is the synthesis of substituted benzaldehydes from renewable starting materials. While current methods often begin with petroleum-derived precursors, future research could investigate biosynthetic pathways or the conversion of biomass-derived platform chemicals.

Development of Advanced Catalytic Systems for Highly Selective Transformations

The functional groups present on this compound—the aldehyde, iodo, butoxy, and methoxy (B1213986) groups—offer multiple handles for chemical transformations. The development of advanced catalytic systems will be crucial for selectively targeting these sites.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the iodo-position. researchgate.netrug.nl Future work could focus on developing more active and selective palladium catalysts, potentially based on phosphine or carbene ligands, to couple the benzaldehyde (B42025) with a wide array of organometallic reagents. researchgate.net

Nanocatalysis: Nanoparticle-based catalysts offer high surface-area-to-volume ratios and unique reactivity. researchgate.net Research into multifunctional nanocatalysts, such as Nickel-Palladium (NiPd) alloy nanoparticles supported on reduced graphene oxide, could enable efficient transfer hydrogenation or other reductive transformations of the aldehyde group under mild conditions, using water as a sustainable hydrogen source. researchgate.net

Photocatalysis: Visible-light-induced photocatalysis represents a green and sustainable approach to organic transformations. researchgate.net The development of hybrid nanocatalysts, for example, could facilitate the aerobic oxidation of related benzyl (B1604629) alcohols to aldehydes, a methodology that could be adapted for transformations involving the aldehyde group of the target molecule. researchgate.net

A summary of potential catalytic approaches is presented in the table below.

| Catalytic System | Target Functional Group | Potential Transformation | Key Advantages |

| Palladium Complexes | Iodo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | High efficiency and selectivity for C-C and C-heteroatom bond formation. rug.nl |

| Nickel-Palladium Nanoparticles | Aldehyde | Transfer Hydrogenation, Reductive Amination | Use of sustainable hydrogen sources like water; high catalyst recyclability. researchgate.net |

| Photocatalysts (e.g., TiO2) | Aldehyde / Ring | Oxidation, Reduction, C-H functionalization | Utilizes visible light as an energy source; environmentally benign. researchgate.net |

Expansion into Interdisciplinary Research Fields (e.g., Chemical Biology, Nanotechnology)

The unique structure of this compound makes it an attractive scaffold for applications beyond traditional organic synthesis, extending into interdisciplinary fields.

Chemical Biology: Substituted benzaldehydes are precursors to a wide range of biologically active molecules. acs.org The aldehyde group can be readily converted into other functionalities, such as imines or amines, to synthesize libraries of compounds for drug discovery. For instance, it can be used to create benzimidazole derivatives, which are important pharmacophores. researchgate.net Furthermore, the presence of iodine allows for the potential introduction of radioisotopes (like ¹²³I or ¹²⁵I), making derivatives of this compound candidates for development as imaging agents in nuclear medicine, similar to the way ¹¹C is used for PET-tracers. acs.org

Nanotechnology: The molecule can serve as a functional building block for advanced materials. The aromatic ring and reactive functional groups can be used to synthesize ligands for stabilizing metal nanoparticles or for incorporation into metal-organic frameworks (MOFs). researchgate.net Its derivatives could be used to functionalize surfaces, imparting specific chemical properties for applications in sensing, catalysis, or electronics.

Design and Synthesis of High-Value Derivatives and Analogs with Tailored Properties

A major future direction will be the use of this compound as a platform molecule for creating a diverse range of high-value derivatives with specific, tailored properties.

Pharmacological Analogs: By modifying the butoxy and methoxy groups and performing cross-coupling reactions at the iodo-position, a vast chemical space can be explored. This allows for the systematic tuning of properties like solubility, lipophilicity, and electronic character to optimize biological activity. The synthesis of Schiff bases and hydrazones from the aldehyde group can also yield compounds with potential antimicrobial or anticancer properties. researchgate.net

Materials Science: Derivatives can be designed for applications in materials science. For example, polymerization of derivatives could lead to novel functional polymers with specific optical or electronic properties. Condensation with aromatic amines could yield azomethines, a class of compounds known for their use in liquid crystals and organic electronics. researchgate.net The synthesis of long-chain Schiff bases from related benzaldehydes has already been demonstrated, highlighting the potential for creating complex molecular architectures. researchgate.net

The strategic modification of the parent compound can lead to a variety of derivatives as outlined in the following table.